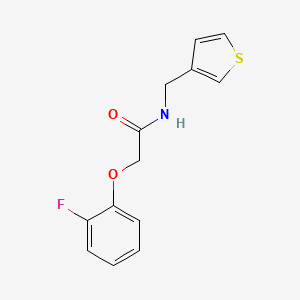

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide

Description

2-(2-Fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative featuring a fluorophenoxy group and a thiophen-3-ylmethyl substituent. The compound’s molecular formula is C₁₄H₁₃FNO₂S, with a molecular weight of 278.32 g/mol. Key structural attributes include:

- Fluorophenoxy moiety: The 2-fluorophenoxy group enhances lipophilicity and may influence binding interactions in biological systems.

This compound is synthesized via coupling reactions involving chloroacetyl chloride or boronic acid intermediates, as evidenced by analogous synthetic routes in the literature . Its purity (>95%) is confirmed via reverse-phase HPLC and LCMS, while NMR (400 MHz) validates structural integrity .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-11-3-1-2-4-12(11)17-8-13(16)15-7-10-5-6-18-9-10/h1-6,9H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARJXMLXQRLKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of 2-fluorophenol with thiophen-3-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally analogous acetamide derivatives is summarized below:

Notes:

- Cytotoxicity: Compound 7d () shares the 2-fluorophenoxy group and exhibits potent cytotoxicity, suggesting the fluorophenoxy moiety may contribute to anticancer activity.

- Auxin mimicry: WH7 () demonstrates that phenoxy acetamides can act as plant growth regulators, though the target compound’s thiophene substituent may alter this activity.

Biological Activity

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound notable for its unique structural features, including a fluorophenoxy group and a thiophen-3-ylmethyl moiety. With a molecular formula of CHFNOS and a molecular weight of 345.39 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The compound's interactions with biological targets are primarily studied through molecular docking simulations and structure-activity relationship (SAR) analyses.

Key Biological Activities

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties, potentially through apoptosis induction in cancer cell lines.

- Enzyme Inhibition : The compound's structural components allow it to interact with specific enzymes and receptors, which could modulate their activity.

- Binding Affinity : Interaction studies have shown that modifications to the compound can significantly influence its binding affinity to various biological receptors.

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that:

- The fluorophenoxy group interacts with hydrophobic pockets in proteins.

- The thiophenyl group may form hydrogen bonds or π-π interactions with target molecules, leading to modulation of enzymatic or receptor activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(4-fluorophenoxy)-N-(phenyl(thiophen-2-yl)methyl)acetamide | CHFNOS | Contains a phenyl group instead of thiophene | Anticancer |

| N-(1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide | CHFNOS | Incorporates a cyclopentyl group | Antimicrobial |

| N-Ethyl-2-(3-fluorophenoxy)-N-(thiophen-2-ylmethyl)acetamide | CHFNOS | Features an ethyl substituent on nitrogen | Antiviral |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Apoptosis Induction : A study on structurally similar compounds demonstrated significant increases in apoptotic cell populations when treated with fluorinated acetamides, suggesting potential for cancer therapy .

- Enzyme Interaction Studies : Molecular docking studies indicated that derivatives of fluorinated phenoxy acetamides showed enhanced binding affinities to α-l-fucosidases, which could be relevant for targeting specific cancers or metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.